molecular formula C12H10FNO B6366089 3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261992-39-5

3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366089
CAS RN: 1261992-39-5
M. Wt: 203.21 g/mol
InChI Key: ZZLAOPCVWSSYHB-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% (3-FMP-2-HP), is a fluorinated hydroxypyridine derivative that has been widely used in research and development for its unique chemical and physical properties. It has been used in a variety of applications such as in organic synthesis, materials science, and drug discovery. In particular, it has been found to have promising applications in the field of drug delivery, due to its high solubility and low toxicity.

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including organic synthesis, materials science, and drug delivery. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as heterocycles and polymers. In materials science, it has been used as a precursor for the synthesis of nanomaterials, such as carbon nanotubes. In drug delivery, it has been used as an excipient in the formulation of drugs, due to its high solubility and low toxicity.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that its chemical and physical properties, such as its high solubility and low toxicity, contribute to its effectiveness in drug delivery. Its solubility allows it to be readily absorbed and distributed throughout the body, while its low toxicity makes it safe for use in drug formulations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, studies have shown that it can increase the solubility of drugs, improve their bioavailability, and reduce their toxicity. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% is its high solubility and low toxicity, which makes it a suitable excipient for drug delivery. It also has a low melting point, which makes it easy to handle and process in the laboratory. However, it is not suitable for use in high-temperature reactions due to its low thermal stability.

Future Directions

The future directions for the use of 3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% in scientific research are numerous. It could be further explored as an excipient for drug delivery, for its potential to improve the solubility and bioavailability of drugs. It could also be explored as a precursor for the synthesis of nanomaterials, such as carbon nanotubes, due to its low melting point and low thermal stability. Additionally, its potential anti-inflammatory and anti-cancer properties could be further investigated. Finally, its potential applications in other fields, such as organic synthesis and materials science, could be explored.

Synthesis Methods

3-(2-Fluoro-5-methylphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods, such as the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with an alkyl halide in the presence of a strong base, such as sodium hydride. This reaction produces an alkene, which can then be reacted with an electrophilic reagent such as a halogen to form an alkyl halide. The Grignard reaction involves the reaction of an alkyl halide with a metal, such as magnesium, to form an alkylmagnesium halide. This alkylmagnesium halide can then be reacted with an electrophilic reagent, such as a halogen, to form an alkyl halide.

properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-4-5-11(13)10(7-8)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLAOPCVWSSYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682627
Record name 3-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-39-5
Record name 3-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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